CARM1 Inhibitor Scaffold: Nanomolar Potency Achieved from 2-Benzyloxybenzylamine Core
The (2-(benzyloxy)phenyl)methanamine scaffold enables development of CARM1 inhibitors with single-digit nanomolar potency. Derivative 17e, synthesized from this scaffold, exhibited IC50 = 2 ± 1 nM against CARM1 [1]. Crucially, this potency is accompanied by high selectivity: 17e demonstrated IC50 >10 μM against PRMT1, PRMT4, and PRMT6, yielding a selectivity ratio exceeding 5,000-fold for CARM1 over other type I PRMTs [2]. This selectivity profile derives specifically from the ortho-benzyloxy substitution pattern, which was identified through systematic SAR optimization of the core scaffold. The para-substituted analog 4-benzyloxybenzylamine, by contrast, demonstrates activity against tyrosinase rather than PRMTs , confirming that positional isomerism fundamentally redirects biological target engagement.
| Evidence Dimension | Enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Derivative 17e: CARM1 IC50 = 2 ± 1 nM |
| Comparator Or Baseline | PRMT1 IC50 >10 μM; PRMT4 IC50 >10 μM; PRMT6 IC50 >10 μM |
| Quantified Difference | Selectivity ratio >5,000-fold for CARM1 over other type I PRMTs |
| Conditions | In vitro enzymatic inhibition assay with recombinant CARM1 and type I PRMTs |
Why This Matters
Procurement of CAS 108289-24-3 enables access to a scaffold capable of generating CARM1-selective inhibitors with >5,000-fold selectivity over related PRMTs, a differentiation not achievable with 3- or 4-substituted positional isomers which lack this target engagement profile.
- [1] Liu Z, Lin M, Liu C, et al. Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma. J Med Chem. 2024;67(8):6313-6326. View Source
- [2] Liu Z, et al. Supplementary Data: PRMT Selectivity Profiling of Compound 17e. J Med Chem. 2024;67(8):6313-6326 (Supporting Information). View Source
